Disodium Etidronate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium etidronate hydrate, also known as disodium ethane-1-hydroxy-1,1-bisphosphonate, is a non-nitrogen-containing bisphosphonate. Bisphosphonates are compounds characterized by two phosphonate groups bound to a carbon atom. This compound is widely used in the treatment of bone disorders such as osteoporosis and Paget’s disease due to its ability to inhibit osteoclast-mediated bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium etidronate hydrate can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .
Industrial Production Methods: In industrial settings, this compound is often produced by heating the compound to dehydrate it, transforming it into an amorphous form, and then rehydrating it under controlled humidity conditions. This process ensures the stability of the compound under ambient conditions, making it suitable for manufacturing in solid formulations .
Chemical Reactions Analysis
Types of Reactions: Disodium etidronate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.
Reduction: Reduction reactions are also rare for this compound.
Substitution: Substitution reactions can occur, particularly involving the phosphonate groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of the phosphonate groups. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various bisphosphonate derivatives, which may have different therapeutic applications .
Scientific Research Applications
Disodium etidronate hydrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of bisphosphonate derivatives of adenosine triphosphate (ATP) and other compounds.
Biology: It inhibits human farnesyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids.
Medicine: It is primarily used to treat bone disorders such as osteoporosis and Paget’s disease by inhibiting osteoclast-mediated bone resorption.
Mechanism of Action
Disodium etidronate hydrate exerts its effects by binding to hydroxyapatite crystals in bone. When osteoclasts resorb bone, the local acidification releases the bisphosphonate, which is then taken up by the osteoclasts through fluid-phase endocytosis. Inside the osteoclasts, the bisphosphonate inhibits bone resorption by decreasing mineral release and collagen breakdown .
Comparison with Similar Compounds
- Sodium alendronate
- Sodium ibandronate
- Sodium risedronate
Comparison: Disodium etidronate hydrate is unique among bisphosphonates due to its non-nitrogen-containing structure. This makes it less potent than nitrogen-containing bisphosphonates like sodium alendronate, sodium ibandronate, and sodium risedronate. it is still effective in treating bone disorders and has a different side effect profile, which can be advantageous in certain clinical situations .
Properties
IUPAC Name |
disodium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBHUGBCPLECU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Na2O8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.